molecular formula C18H14N4O3S B2841960 1-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-yl)urea CAS No. 1797963-09-7

1-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-yl)urea

Cat. No.: B2841960
CAS No.: 1797963-09-7
M. Wt: 366.4
InChI Key: FQERTNNQCBVWNE-UHFFFAOYSA-N
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Description

1-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C18H14N4O3S and its molecular weight is 366.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

This compound is involved in the synthesis of novel pyridine, naphthyridine, and other heterocyclic derivatives, displaying a wide range of chemical reactivities and properties. Abdelrazek et al. (2010) demonstrated the dimerization reactions of certain furan- and thiophen-ethylidene derivatives to afford dihydropyridinylidene derivatives, which upon further reactions yield a variety of heterocyclic compounds (Abdelrazek et al., 2010). Such processes underscore the compound's versatility in creating structurally diverse molecules with potential applications in drug development and materials science.

Antimicrobial and Antifungal Activities

Derivatives of this compound have been explored for antimicrobial and antifungal activities. Studies by Başoğlu et al. (2013) on azole derivatives starting from furan-2-carbohydrazide showed promising antimicrobial properties against various microorganisms, highlighting the therapeutic potential of these derivatives in combating infections (Başoğlu et al., 2013).

Liquid Crystalline Properties

The structural motifs of this compound and its derivatives influence liquid crystalline properties, which are crucial for the development of novel materials for electronic displays and other applications. Han et al. (2009) synthesized and characterized heterocyclic liquid crystalline compounds containing 1,3,4-oxadiazole/thiadiazole, furan, and thiophene units, elucidating how the chemical structure impacts the materials' mesophase behavior and thermal properties (Han et al., 2009).

Biological Activity Enhancement

Urea derivatives, including compounds similar in structure to the one , have been studied for their ability to enhance biological activities such as cytokinin-like effects and adventitious rooting in plants. Research by Ricci and Bertoletti (2009) on N-phenyl-N'-(2-chloro-4-pyridyl)urea and similar compounds demonstrated their significant impact on cell division and differentiation, offering potential agricultural applications (Ricci & Bertoletti, 2009).

Properties

IUPAC Name

1-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3S/c23-18(21-16-8-4-10-26-16)19-13-6-2-1-5-12(13)11-15-20-17(22-25-15)14-7-3-9-24-14/h1-10H,11H2,(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQERTNNQCBVWNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)NC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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